5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
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Overview
Description
9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities, particularly in the field of neurology and oncology .
Preparation Methods
The synthesis of 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolobenzodiazepine core.
Scientific Research Applications
9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use as an anticonvulsant, anxiolytic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of neurotransmitter receptors in the brain, leading to its effects on neurological functions. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar compounds include other triazolobenzodiazepines and related heterocyclic compounds. Compared to these, 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Some similar compounds are:
- 1,2,4-triazolo[1,5-a][1,3,5]triazines
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,3-triazolo-benzodiazepines .
Properties
CAS No. |
54028-86-3 |
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Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
9-chloro-1-(furan-2-yl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4O/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChI Key |
ASRAQZNTLONZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CO4 |
Origin of Product |
United States |
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